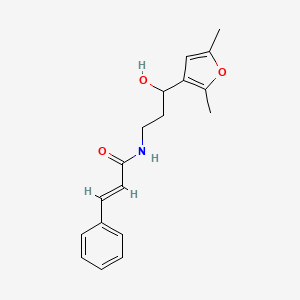
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has gained increasing scientific attention due to its potentially valuable applications in various fields. It contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide consists of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of cinnamamide derivatives, including those similar to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide. Research suggests that these compounds may offer beneficial properties in the treatment of seizures and epilepsy. For example, Żesławska et al. (2017) identified important pharmacophore elements in cinnamamide structures related to anticonvulsant activity, using crystallographic studies to explore correlations between molecular structure and anticonvulsant effects (Żesławska et al., 2017). Another study by Gunia-Krzyżak et al. (2017) synthesized cinnamamide derivatives and evaluated their anticonvulsant and antidepressant activities, demonstrating promising results (Gunia-Krzyżak et al., 2017).
Plant Growth Regulation
A novel cinnamamide derivative was identified as a plant growth regulator. Ridwan et al. (2018) discovered a cinnamamide derivative from the edible mushroom Pholiota lubrica, which exhibited inhibitory activity against lettuce, indicating potential use in agriculture (Ridwan et al., 2018).
Anti-Helicobacter pylori Activity
Cinnamamide derivatives have also been studied for their anti-Helicobacter pylori activities. Klesiewicz et al. (2018) evaluated thirty-five N-substituted derivatives of cinnamic acid amide for their potential in treating H. pylori infections, identifying compounds with promising antimicrobial properties (Klesiewicz et al., 2018).
Potential in Treating Atopic Dermatitis
Cinnamamides have been explored for their effects on atopic dermatitis (AD). Choi et al. (2019) studied the actions of two cinnamamides on AD in mice, finding that these compounds suppressed symptoms and regulated interleukin-4 in CD4+ cells, indicating potential therapeutic benefits for AD treatment (Choi et al., 2019).
Antimycobacterial Agents
Cinnamamide derivatives have been designed and synthesized with potential as antimycobacterial agents. Kakwani et al. (2011) created a series of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives, which showed promising activity against Mycobacterium tuberculosis (Kakwani et al., 2011).
Eigenschaften
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBCRHVBAKEJFS-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
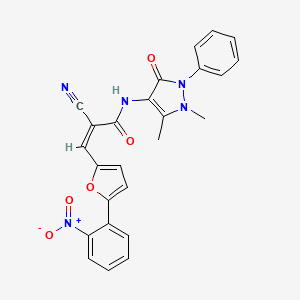
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)
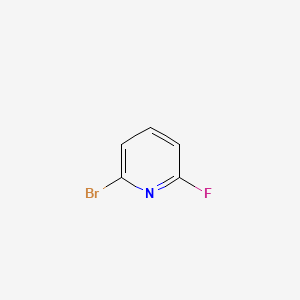
![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)
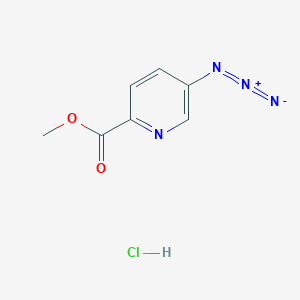
acetate](/img/structure/B2364945.png)
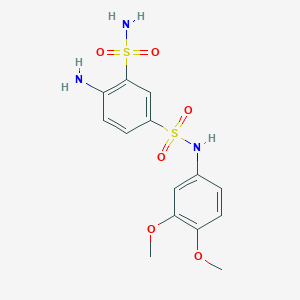
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)